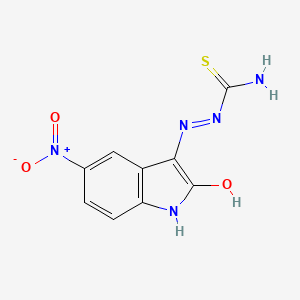![molecular formula C17H18N2O B14952284 1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B14952284.png)
1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The general synthetic pathway includes the following steps:
Formation of the Benzimidazole Core: The initial step involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring.
Introduction of Substituents: The 1-methyl and 1-(3-methylphenoxy)ethyl groups are introduced through subsequent reactions with appropriate reagents, such as methyl iodide and 3-methylphenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized substituents.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds with various functional groups.
科学的研究の応用
1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The compound’s unique substituents may enhance its binding affinity and specificity, making it a promising candidate for drug development.
類似化合物との比較
Similar Compounds
Uniqueness
1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole stands out due to its specific substituents, which may confer unique pharmacological properties. Its combination of a benzimidazole core with a 1-methyl and 1-(3-methylphenoxy)ethyl group differentiates it from other benzimidazole derivatives, potentially leading to distinct biological activities and applications .
特性
分子式 |
C17H18N2O |
|---|---|
分子量 |
266.34 g/mol |
IUPAC名 |
1-methyl-2-[1-(3-methylphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C17H18N2O/c1-12-7-6-8-14(11-12)20-13(2)17-18-15-9-4-5-10-16(15)19(17)3/h4-11,13H,1-3H3 |
InChIキー |
ZADCXKWAUUYQBE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OC(C)C2=NC3=CC=CC=C3N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-4-fluoroaniline](/img/structure/B14952204.png)
![1-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)azepane](/img/structure/B14952216.png)
methanone](/img/structure/B14952230.png)
![N-[1-(pyridin-4-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14952242.png)
![2,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B14952257.png)
![2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14952272.png)
![1-[(5-Bromo-1-propanoyl-2,3-dihydro-1H-indol-6-YL)sulfonyl]-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B14952273.png)
![2-(4-bromophenyl)-6-[(2-chlorophenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14952277.png)
![3-chloro-N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B14952287.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952289.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B14952294.png)
![4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14952297.png)
![4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952298.png)
